molecular formula C20H24N2O3S B4234537 N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide

N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide

Cat. No. B4234537
M. Wt: 372.5 g/mol
InChI Key: JWSOADSWJAXPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an inhibitor of the Raf/MEK/ERK signaling pathway, which is involved in the regulation of cell growth and proliferation. However, subsequent research has revealed that BAY 43-9006 has a broad range of biological activities, including anti-tumor, anti-angiogenic, and immunomodulatory effects.

Mechanism of Action

The mechanism of action of N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide 43-9006 involves the inhibition of the Raf/MEK/ERK signaling pathway, which is involved in the regulation of cell growth and proliferation. By blocking this pathway, this compound 43-9006 can prevent the growth and spread of cancer cells. Additionally, this compound 43-9006 has been shown to inhibit several other signaling pathways, including those involved in angiogenesis and immune regulation.
Biochemical and Physiological Effects:
This compound 43-9006 has a broad range of biochemical and physiological effects, including anti-tumor, anti-angiogenic, and immunomodulatory effects. It has been shown to inhibit the growth of cancer cells, block the formation of new blood vessels, and enhance the body's natural defenses against cancer and other diseases. Additionally, this compound 43-9006 has been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide 43-9006 has several advantages for lab experiments, including its broad range of biological activities and its well-established mechanism of action. It has been extensively studied in vitro and in vivo, and several different assays have been developed to measure its effects on cell growth, angiogenesis, and immune regulation. However, there are also some limitations to using this compound 43-9006 in lab experiments. For example, it can be difficult to obtain pure and stable samples of this compound 43-9006, and its effects can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide 43-9006, including:
1. Further investigation of its anti-tumor effects in different types of cancer cells and animal models.
2. Development of new formulations and delivery methods to improve its bioavailability and therapeutic efficacy.
3. Investigation of its potential use in combination with other anti-cancer agents for synergistic effects.
4. Exploration of its effects on other signaling pathways and biological processes, such as autophagy and metabolism.
5. Investigation of its potential use in the treatment of other diseases, such as fibrosis and inflammatory disorders.
In conclusion, this compound 43-9006 is a chemical compound with a broad range of biological activities and potential therapeutic applications. Its well-established mechanism of action and extensive research make it a promising candidate for further investigation and development.

Scientific Research Applications

N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of a wide range of cancer cells, including those of the liver, kidney, and pancreas. This compound 43-9006 has also been investigated for its anti-angiogenic effects, which can prevent the growth and spread of tumors by blocking the formation of new blood vessels. Additionally, this compound 43-9006 has been shown to have immunomodulatory effects, which can enhance the body's natural defenses against cancer and other diseases.

properties

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-5-12-21-19(23)15-8-6-7-9-17(15)22-20(24)16-11-10-14(26-3)13-18(16)25-2/h6-11,13H,4-5,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSOADSWJAXPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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